K-Ras G12C-IN-1

描述

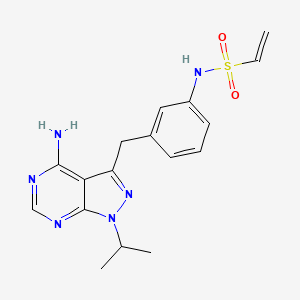

K-Ras G12C-IN-1 is a novel and irreversible inhibitor of the mutant K-ras G12C . The K-Ras protein is part of the RAS/MAPK pathway and relays signals from outside the cell to the cell’s nucleus . The G12C mutation in the KRAS gene can be directly inhibited .

Synthesis Analysis

The synthesis of this compound involves the use of structure-based design and custom library synthesis and screening platforms . The preparation steps involved the addition of hydrogens, optimization of the hydrogen bond networks, filling in missing side chains using prime, and assigning protonation states of histidine residues using PROPKA at a pH of 7.0 .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves the interaction of the K-Ras protein with guanosine triphosphate (GTP) and guanosine diphosphate (GDP) molecules . The G12C mutation changes the electrostatic charge distribution of the active site .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the interaction of the K-Ras protein with GTP and GDP molecules . The G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .

作用机制

安全和危害

未来方向

The future of K-Ras G12C-IN-1 looks promising. There is an increasing body of evidence that KRAS G12C inhibitors can be effective in colorectal cancer alone or in combination with other therapies . The key purpose of ongoing research is to convey a thorough account of the KRAS G12C preclinical and clinical research landscape that has led to our present understanding of treating KRAS G12C-mutant cancers .

属性

IUPAC Name |

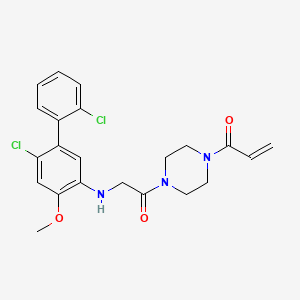

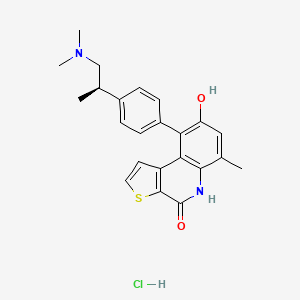

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)